molecular formula C11H16O2S B12530205 [1-(Propane-2-sulfonyl)ethyl]benzene CAS No. 654061-42-4

[1-(Propane-2-sulfonyl)ethyl]benzene

Cat. No.: B12530205
CAS No.: 654061-42-4
M. Wt: 212.31 g/mol
InChI Key: ZLRYMMBVKWCERU-UHFFFAOYSA-N
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Description

[1-(Propane-2-sulfonyl)ethyl]benzene: is an organic compound that features a benzene ring substituted with a propane-2-sulfonyl group and an ethyl group

Properties

CAS No.

654061-42-4

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

1-propan-2-ylsulfonylethylbenzene

InChI

InChI=1S/C11H16O2S/c1-9(2)14(12,13)10(3)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

ZLRYMMBVKWCERU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sulfonylation Reaction: The preparation of [1-(Propane-2-sulfonyl)ethyl]benzene can be achieved through a sulfonylation reaction. This involves the reaction of benzene with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 1-chloro-2-propanesulfonyl chloride in the presence of a Lewis acid catalyst

Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonylation reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Propane-2-sulfonyl)ethyl]benzene can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding sulfide.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups, alkyl groups

Major Products Formed:

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry:

    Catalysis: [1-(Propane-2-sulfonyl)ethyl]benzene can be used as a catalyst or catalyst precursor in various organic reactions, including polymerization and oxidation reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of sulfonyl groups on biological systems and enzyme activities.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

    Chemical Manufacturing: It is used as a building block in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Propane-2-sulfonyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    [1-(Propane-2-sulfonyl)ethyl]benzene: Unique due to the presence of both a sulfonyl group and an ethyl group on the benzene ring.

    [1-(Propane-2-sulfonyl)propyl]benzene: Similar structure but with a propyl group instead of an ethyl group.

    [1-(Propane-2-sulfonyl)methyl]benzene: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness:

    This compound: is unique due to the specific combination of the sulfonyl group and the ethyl group, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can also affect the compound’s solubility and stability compared to similar compounds with different alkyl groups.

Biological Activity

[1-(Propane-2-sulfonyl)ethyl]benzene, a sulfonyl-substituted aromatic compound, has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H16O2S. Its structure consists of a benzene ring attached to a propane-2-sulfonyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to modulation or inhibition of enzyme activity. Additionally, the aromatic benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionModulation of enzyme activity observed
AntimicrobialActivity against Gram-positive bacteria
Anti-inflammatoryReduced edema in animal models

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound could act as an inhibitor, affecting the metabolism of various drugs. This finding suggests potential implications for drug interactions in therapeutic settings.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 3: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a notable reduction in paw edema compared to control groups. This suggests its potential use as an anti-inflammatory agent.

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects. Studies on related compounds indicate that sulfonyl groups can influence toxicity profiles. However, specific toxicological data on this compound remain limited and warrant further investigation .

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